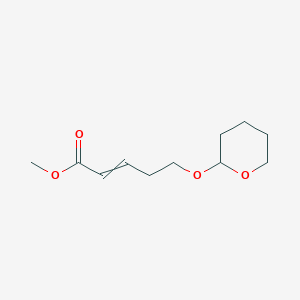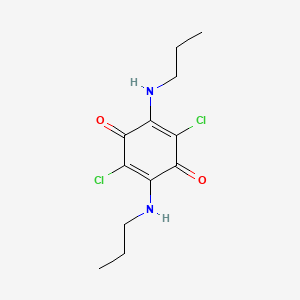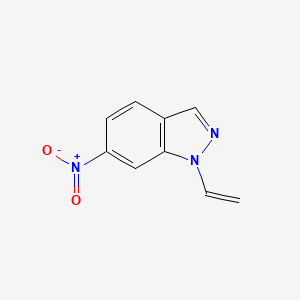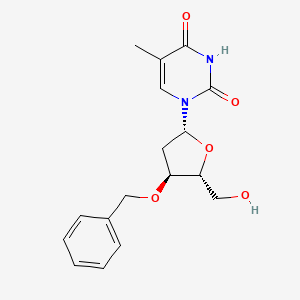
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C35H43P and a molecular weight of 494.69 g/mol . This compound is known for its unique structure, which includes a dodecyl group attached to a cyclopentadienylidene ring and a triphenylphosphane moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of (2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of a dodecyl-substituted cyclopentadiene with triphenylphosphane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various chemical transformations .
Comparación Con Compuestos Similares
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane can be compared with other similar compounds such as:
(2-Bromofluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane: This compound has a similar structure but with a bromofluorenylidene group instead of a dodecylcyclopentadienylidene group.
Phosphorane,2,4-cyclopentadien-1-ylidenetriphenyl: This compound has a cyclopentadienylidene group without the dodecyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications .
Propiedades
Número CAS |
63003-21-4 |
|---|---|
Fórmula molecular |
C35H43P |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
(2-dodecylcyclopenta-2,4-dien-1-ylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C35H43P/c1-2-3-4-5-6-7-8-9-10-14-22-31-23-21-30-35(31)36(32-24-15-11-16-25-32,33-26-17-12-18-27-33)34-28-19-13-20-29-34/h11-13,15-21,23-30H,2-10,14,22H2,1H3 |
Clave InChI |
XXLNMNCYTNDQPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)

![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)



![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)


![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
